

# **Discovery and development of Tuvusertib**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tuvusertib |           |
| Cat. No.:            | B15602876  | Get Quote |

An In-depth Technical Guide to the Discovery and Development of **Tuvusertib** 

#### Introduction

**Tuvusertib** (also known as M1774) is an investigational, orally administered, potent, and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) network, a complex signaling pathway that maintains genomic integrity.[1] In many cancer cells, which are characterized by high levels of replication stress and often have defects in other DDR pathways, there is a heightened dependence on ATR for survival.[2][3] By inhibiting ATR, **Tuvusertib** aims to exploit this vulnerability, leading to the accumulation of DNA damage and ultimately, cancer cell death. [4][5] This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of **Tuvusertib**.

#### **Mechanism of Action**

**Tuvusertib** selectively inhibits the kinase activity of ATR.[4] ATR is activated in response to single-stranded DNA (ssDNA), which forms as a result of replication stress.[1] Once activated, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1).[4][6] This initiates a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[6][7]

By inhibiting ATR, **Tuvusertib** prevents the phosphorylation of CHK1 and disrupts this entire signaling pathway.[4][6] This leads to an inability to arrest the cell cycle in the presence of DNA damage, causing cells to proceed into mitosis with unrepaired DNA. This ultimately results in genomic instability and apoptotic cell death.[4][7]





Click to download full resolution via product page

Diagram 1: Simplified ATR Signaling Pathway and the inhibitory action of Tuvusertib.

# Preclinical Development In Vitro Activity

**Tuvusertib** has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with underlying defects in DNA damage repair pathways.[8][9] In small



cell lung cancer (SCLC) cell lines, **Tuvusertib** showed greater activity than other ATR inhibitors like ceralasertib and berzosertib.[7][10]

| Cell Line                                                                              | Cancer Type            | Tuvusertib IC50 (μM)                                              |
|----------------------------------------------------------------------------------------|------------------------|-------------------------------------------------------------------|
| H146                                                                                   | Small Cell Lung Cancer | Not explicitly stated, but demonstrated nanomolar efficacy[7][10] |
| H82                                                                                    | Small Cell Lung Cancer | Not explicitly stated, but demonstrated nanomolar efficacy[7][10] |
| DMS114                                                                                 | Small Cell Lung Cancer | Not explicitly stated, but demonstrated nanomolar efficacy[7][10] |
| Table 1: In Vitro Anti-<br>proliferative Activity of<br>Tuvusertib in SCLC Cell Lines. |                        |                                                                   |

## **Synergistic Combinations**

Preclinical studies have shown that **Tuvusertib** acts synergistically with a broad range of DNA-damaging agents.[6][7] This includes topoisomerase I (TOP1) inhibitors (e.g., irinotecan), PARP inhibitors (e.g., niraparib), and platinum-based chemotherapy.[1][7] The combination of **Tuvusertib** with these agents enhances cancer cell death by preventing the repair of druginduced DNA damage.[6][7]

#### In Vivo Efficacy

In xenograft models, **Tuvusertib** has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other agents.[1][9] Notably, it has shown efficacy in models of non-small cell lung cancer with ATM mutations and gastric cancer with ARID1A mutations.[1][9] Combination with the PARP inhibitor niraparib also showed anti-tumor activity in BRCA-mutant high-grade serous ovarian cancer models.[1] In an H82 SCLC xenograft model, the combination of **Tuvusertib** with irinotecan led to enhanced tumor suppression and improved progression-free survival compared to irinotecan alone.[7]



# **Clinical Development**

The primary clinical evaluation of **Tuvusertib** has been through the first-in-human Phase 1 trial, NCT04170153 (DDRiver Solid Tumors 301).[1][11] This study aimed to evaluate the safety, tolerability, maximum tolerated dose (MTD), recommended dose for expansion (RDE), pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of **Tuvusertib** monotherapy in patients with advanced solid tumors.[1][12]

# **Clinical Trial Design and Workflow**



Click to download full resolution via product page

**Diagram 2:** Generalized workflow of the first-in-human clinical trial for **Tuvusertib**.

#### **Pharmacokinetics**



**Tuvusertib** is orally administered and rapidly absorbed.[1] The median time to peak plasma concentration (Tmax) ranges from approximately 0.5 to 3.5 hours.[1][12] The mean elimination half-life (t1/2) is between 1.2 and 5.6 hours.[1][12]

| 0.5 - 3.5 hours[1][12] |
|------------------------|
| 1.2 - 5.6 hours[1][12] |
|                        |
|                        |

# Safety and Tolerability

In the Phase 1 study, **Tuvusertib** was generally well-tolerated with a manageable safety profile. [1][12] The most common grade ≥3 treatment-emergent adverse events were anemia (36%), neutropenia (7%), and lymphopenia (7%).[3][12] Dose-limiting toxicities were primarily hematological, with anemia being the most frequent.[1][3] The recommended dose for expansion (RDE) was established as 180 mg once daily (QD) on a 2 weeks on/1 week off schedule, which was better tolerated than continuous dosing.[1][12]

#### **Pharmacodynamics and Target Engagement**

Pharmacodynamic analyses demonstrated exposure-related target engagement.[1] Inhibition of y-H2AX, a proximal biomarker of ATR inhibition, was observed, with greater than 80% inhibition at doses of 130 mg and above.[1][13] At the RDE of 180 mg QD, the average steady-state plasma concentration was approximately 30-fold higher than the in vitro pCHK1 IC90 value, supporting the once-daily dosing regimen.[1]

### **Preliminary Efficacy**

Preliminary signs of clinical activity were observed in the Phase 1 trial.[1] One patient with platinum- and PARP inhibitor-resistant BRCA wild-type ovarian cancer achieved an unconfirmed partial response.[1][3] Additionally, 27% of patients had stable disease.[1] Molecular responses, assessed by circulating tumor DNA, were observed and were more frequent in patients receiving biologically active doses of ≥130 mg.[14]



# Experimental Protocols Cell Viability Assay

Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.[10] Cancer cell lines (e.g., H146, H82, DMS114) were seeded in 96-well plates and treated with varying concentrations of **Tuvusertib** for 72 hours.[10] After the incubation period, the CellTiter-Glo reagent was added to each well, and luminescence was measured using a plate reader. The IC50 values were then calculated from the resulting dose-response curves.[10]

# **Western Blotting**

To assess the inhibition of the ATR-CHK1 pathway, cells were treated with **Tuvusertib** with or without a DNA-damaging agent.[7] Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were then immunoblotted with primary antibodies against key proteins in the pathway, such as phospho-ATR, phospho-CHK1, and yH2AX.[7] Following incubation with secondary antibodies, the protein bands were visualized using an appropriate detection system.[7]

### Flow Cytometry for Cell Cycle Analysis

Cells were treated with **Tuvusertib** and/or a DNA-damaging agent for a specified period.[7] To analyze DNA synthesis, cells were pulse-labeled with 5-ethynyl-2'-deoxyuridine (EdU).[7] After harvesting, the cells were fixed, permeabilized, and stained with a fluorescent dye that reacts with EdU, along with a DNA content stain like DAPI.[7] The fluorescence was then measured by flow cytometry to determine the percentage of cells in different phases of the cell cycle.[7]

#### Pharmacokinetic Analysis by LC-MS/MS

Plasma concentrations of **Tuvusertib** were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][15] Plasma samples were subjected to protein precipitation, followed by chromatographic separation on a reverse-phase column.[10] [16] The eluent was then introduced into a tandem mass spectrometer for detection and quantification of **Tuvusertib**.[10][16]

### **Future Directions**



**Tuvusertib** is currently being investigated in multiple clinical trials, both as a monotherapy in biomarker-selected populations and in combination with other anticancer agents, including PARP inhibitors, immune checkpoint inhibitors, and other DDR inhibitors.[7][11][17] Ongoing studies are exploring its potential in various cancer types, including non-small cell lung cancer, ovarian cancer, prostate cancer, and urothelial cancer.[11][18][19] The promising preclinical and early clinical data suggest that **Tuvusertib** holds significant potential as a novel therapeutic option for a range of malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor Tuvusertib (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR Targeting [merckgrouponcology.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. Tuvusertib | C16H12F2N8O | CID 90199447 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Tuvusertib (M1774) | ATR inhibitor | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. hematologyandoncology.net [hematologyandoncology.net]
- 12. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor Tuvusertib (M1774) as Monotherapy in Patients with Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. Integrated Population Pharmacokinetic, Pharmacodynamic, and Safety Analyses to Inform Dosage Selection in the Clinical Development of the ATR Inhibitor Tuvusertib -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitation of Tuvusertib (M1774) in Human Plasma by LC-MS/MS PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tuvusertib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 17. Facebook [cancer.gov]
- 18. Tuvusertib for Refractory Prostate Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [Discovery and development of Tuvusertib].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602876#discovery-and-development-of-tuvusertib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





